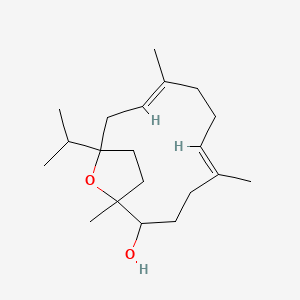
Incensole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Incensole can be synthetically prepared from cembrene, a terpenoid, and cembrenol (serratol), its biological precursor . The synthesis involves several steps, including cyclization and oxidation reactions, under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Boswellia resin followed by purification processes such as column chromatography . The resin is collected, and the this compound is isolated using solvents and chromatographic techniques to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions: Incensole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
This compound Oxide: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Aplicaciones Científicas De Investigación
Incensole has a wide range of scientific research applications:
Chemistry: Used as a biomarker for identifying Boswellia species and studying the composition of ancient resins.
Biology: Investigated for its role in plant metabolism and interactions with insects.
Medicine: Known for its anti-inflammatory, neuroprotective, and anti-cancer properties.
Industry: Used in the production of fragrances and as a component in traditional medicines.
Mecanismo De Acción
Incensole exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: Inhibits nuclear factor-kappa B (NF-κB) activation, reducing the production of pro-inflammatory cytokines.
Neuroprotective Effects: Activates transient receptor potential vanilloid 3 (TRPV3) channels, providing neuroprotection and reducing neuroinflammation.
Anti-cancer Properties: Induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways.
Comparación Con Compuestos Similares
Boswellic Acids: Another group of compounds found in Boswellia resin with anti-inflammatory and anti-cancer properties.
Cembrenoids: A class of diterpenoids similar to incensole, known for their bioactive properties.
Uniqueness of this compound: this compound is unique due to its dual role as both a biomarker for Boswellia species and a bioactive compound with significant medicinal properties . Its ability to modulate TRPV3 channels and inhibit NF-κB activation sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C20H34O2 |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
(5E,9E)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |
InChI |
InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+ |
Clave InChI |
SSBZLMMXFQMHDP-WPNGSOMFSA-N |
SMILES isomérico |
C/C/1=C\CC/C(=C/CC2(CCC(O2)(C(CC1)O)C)C(C)C)/C |
SMILES canónico |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















